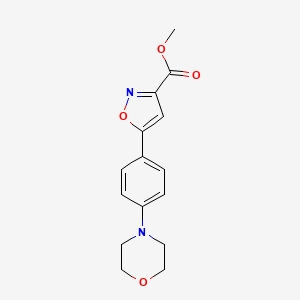
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: is an organic compound that belongs to the class of cyclopentyl alcohols. This compound features a cyclopentane ring substituted with a methyl group, a methylamino group, and a hydroxyl group. The “cis” configuration indicates that the substituents are on the same side of the cyclopentane ring, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol typically involves the following steps:
Cyclopentane Derivative Formation: Starting with cyclopentane, a series of reactions introduce the methyl and methylamino groups.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via oxidation or substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using catalysts to add hydrogen atoms to the precursor molecules.
Selective Oxidation: Employing specific oxidizing agents to introduce the hydroxyl group without affecting other functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction to form various derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various amines and substituted cyclopentanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for drug development, especially in the synthesis of compounds with biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors.
Pathways: Participates in metabolic pathways, influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
trans-(2-Methyl-2-methylamino-cyclopentyl)-methanol: Differing in the spatial arrangement of substituents.
2-Methyl-2-methylamino-cyclopentanol: Lacking the cis configuration.
Uniqueness
cis Configuration: The cis configuration can lead to unique chemical properties and reactivity compared to its trans counterpart.
Functional Groups: The presence of both methyl and methylamino groups on the cyclopentane ring makes it distinct from other cyclopentyl alcohols.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-8(9-2)5-3-4-7(8)6-10/h7,9-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
XNJOAWCTWYVZPZ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1CO)NC |
Canonical SMILES |
CC1(CCCC1CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)







